molecular formula C19H18N2O3 B106023 Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate CAS No. 40034-46-6

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

カタログ番号: B106023
CAS番号: 40034-46-6
分子量: 322.4 g/mol
InChIキー: OHZAFYAURIOSNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS: 40034-46-6) is a quinoline derivative with a molecular formula of C₁₉H₁₈N₂O₃ and a molecular weight of 322.36 g/mol . Its structure features a 4-pyridyl substituent at position 7, an ethyl group at position 1, and an ester moiety at position 3 (Figure 1). This compound is synthesized via the Gould-Jacobs quinoline synthesis, involving cyclization of substituted anilines followed by N-ethylation and ester hydrolysis .

Key physicochemical properties include a logP of 2.53, indicating moderate lipophilicity , and a crystalline structure confirmed by X-ray diffraction (space group P1, melting point 290°C after recrystallization) . It exhibits potent antibacterial activity, particularly against Gram-negative pathogens, and has been evaluated in clinical studies .

特性

IUPAC Name

ethyl 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZAFYAURIOSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193094
Record name Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40034-46-6
Record name Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40034-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthesis of the Quinoline Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for constructing the 4-oxo-quinoline scaffold. This method begins with a pyridyl-substituted aniline derivative, which undergoes condensation with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Cyclization in a high-boiling solvent (e.g., Dowtherm A or mineral oil) yields the 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate ester.

Example Procedure :

  • Condensation : 4-(3-Amino-5-substituted-phenyl)pyridine reacts with DEEM in ethanol under reflux to form diethyl 3-(pyridyl)anilinomethylenemalonate.

  • Cyclization : The intermediate is heated in Dowtherm A at 220–250°C for 2–4 hours, yielding ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate.

N-Alkylation at the 1-Position

The 1-position nitrogen is alkylated using ethylating agents such as ethyl bromide or diethyl sulfate. The reaction typically employs dimethylformamide (DMF) or acetonitrile as solvents and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as bases.

Optimized Alkylation Protocol :

  • Reagents : Ethyl bromide (1.5 eq), anhydrous K₂CO₃ (2 eq), DMF (solvent).

  • Conditions : Reflux at 90°C for 4–6 hours.

  • Workup : The mixture is concentrated, acidified with HCl, and recrystallized from dimethylformamide/water (10:1).

Key Data :

ParameterValueSource
Yield50–77%
Purity (HPLC)>95%
Reaction Temperature90–120°C

Direct Alkylation of Preformed Quinoline Esters

Starting Material: Ethyl 1,4-Dihydro-4-Oxo-7-(4-Pyridyl)Quinoline-3-Carboxylate

This intermediate is commercially available or synthesized via the Gould-Jacobs method. Alkylation introduces the ethyl group at the 1-position using ethyl halides or sulfates.

Diethyl Sulfate Method :

  • Reagents : Diethyl sulfate (2 eq), NaOH (1.5 eq), ethanol/water (3:1).

  • Conditions : Reflux for 2 hours, followed by hydrolysis with 10% NaOH.

  • Advantage : Higher regioselectivity compared to ethyl bromide.

Comparative Analysis :

Alkylating AgentSolventBaseYield
Ethyl bromideDMFK₂CO₃65%
Diethyl sulfateEthanol/H₂ONaOH72%
Ethyl iodideAcetonitrileCs₂CO₃68%

Data synthesized from.

Critical Analysis of Methodologies

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF enhances solubility of intermediates but complicates purification. Acetonitrile offers easier workup but lower reaction rates.

  • Base Impact : K₂CO₃ is cost-effective but may cause side reactions. Cs₂CO₃ improves yields in sterically hindered systems.

Purification Techniques

  • Recrystallization : Preferred for high-purity products (e.g., DMF/water mixtures).

  • Column Chromatography : Used for complex mixtures, with eluents like dichloromethane/methanol (99:1).

Industrial-Scale Considerations

Patents highlight scalability using continuous flow reactors for cyclization and alkylation steps. Key parameters for mass production:

  • Temperature Control : Maintain ≤120°C to prevent decomposition.

  • Catalytic Additives : Copper iodide (0.1 eq) accelerates N-alkylation in acetonitrile .

化学反応の分析

Types of Reactions

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which are valuable intermediates in pharmaceutical synthesis .

科学的研究の応用

Medicinal Chemistry

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is recognized for its antimicrobial properties . Research indicates that quinoline derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's bioactivity by facilitating interactions with biological targets.

Case Studies

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds, including this compound, showed promising results against drug-resistant strains of Staphylococcus aureus .

Analytical Chemistry

The compound is also utilized in analytical methods , particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques.

Methodology

  • The separation process involves a mobile phase composed of acetonitrile and water, which can be modified for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities during preparative separations .
Parameter Details
Mobile PhaseAcetonitrile and water
Column TypeNewcrom R1 HPLC column
ApplicationSeparation and analysis

Pharmacokinetics

In pharmacokinetic studies, this compound is examined for its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for assessing the compound's viability as a therapeutic agent.

Research Findings

  • Studies have indicated that quinoline derivatives possess favorable pharmacokinetic profiles, which may lead to their development as effective drugs. For instance, the compound has shown good solubility and permeability characteristics in preliminary assays .

Potential Applications in Drug Development

Given its structure and properties, this compound holds potential as a lead compound in drug discovery programs targeting infectious diseases.

作用機序

The mechanism of action of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent .

類似化合物との比較

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Differences & Implications Biological Activity References
Target Compound 4-Pyridyl Enhanced binding to bacterial DNA gyrase due to pyridine's planar structure and hydrogen-bonding capability. Broad-spectrum antibacterial
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate Trifluoromethyl (CF₃) Higher lipophilicity (logP > 3) improves membrane permeability but may reduce solubility. Antifungal, anticancer potential
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Bromine (Br) Electron-withdrawing Br may alter electronic properties, affecting enzyme inhibition. Antibacterial (under investigation)

Modifications in the Quinoline Core

Compound Name Structural Modification Synthesis Method Key Advantages/Disadvantages References
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Fused thiazeto ring at positions 1–3 Acetylation and cyclization of ethylthio intermediates Extended spectrum against resistant strains; complex synthesis
Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate 2,4-Dichlorobenzyl at position 1 Multi-step alkylation and cyclization Improved steric bulk for target specificity; potential toxicity concerns

Fluorinated Derivatives

Fluorine substitution is common in quinolones to enhance bioavailability:

  • Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate: The difluoro motif increases metabolic stability and DNA gyrase affinity .
  • Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Cyclopropyl and piperazinyl groups improve pharmacokinetics (e.g., ciprofloxacin analogs) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Ethyl 4-hydroxy-7-CF₃-quinolinecarboxylate Ethyl 6,7-difluoro-thiazeto-quinolinecarboxylate
logP 2.53 ~3.2 (estimated) ~1.8 (polar thiazeto ring)
Solubility (mg/mL) <0.1 (aqueous) <0.05 0.3–0.5 (improved by fluorine)
Synthesis Yield 47% (multi-step) 60–70% 35–40% (complex cyclization)

生物活性

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, a compound with the CAS number 40034-46-6, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

  • Molecular Formula: C19H18N2O3
  • Molecular Weight: 322.36 g/mol
  • IUPAC Name: Ethyl 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it demonstrates effectiveness against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Research shows that it inhibits the growth of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values for these cell lines were reported at 15 µM and 20 µM respectively, indicating promising cytotoxic effects .

The proposed mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. By interfering with this enzyme's activity, the compound induces apoptosis in cancer cells . Additionally, it has been suggested that the presence of the pyridine ring enhances its interaction with biological targets due to increased lipophilicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AntitumorMCF7 (Breast Cancer)15 µM
AntitumorA549 (Lung Cancer)20 µM

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. The derivatives were tested against multiple cancer cell lines. The study concluded that modifications to the pyridine ring significantly affected cytotoxicity, with certain derivatives showing enhanced potency compared to the parent compound .

Case Study 2: Mechanistic Insights
A mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of the compound with topoisomerase II. The findings revealed that this compound binds to the enzyme's active site, inhibiting its function and leading to increased DNA damage in cancer cells .

Q & A

Q. Table 1: Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
AlkylationEthyl iodide, DMF100°C3 hrsSemisolid residue
HydrolysisNaOH (10%), ethanolReflux45 min47% (after purification)

Basic: How is the crystal structure of this compound analyzed to determine intermolecular interactions?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For related quinolones (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate):

  • Key interactions : C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the crystal lattice, with bond distances of 3.065–3.537 Å and 3.431–3.735 Å, respectively .
  • Packing analysis : Parallel molecular arrangements are observed, influenced by substituents (e.g., nitro groups) .

Recommendation : For the target compound, employ single-crystal X-ray diffraction (SCXRD) and compare with analogous structures to identify critical packing motifs.

Advanced: How do structural modifications at the 7-pyridyl position affect antibacterial activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Pyridyl substituents : Electron-withdrawing groups (e.g., halogens) enhance Gram-negative activity by improving membrane penetration. For example, 7-(4-pyridyl) derivatives show superior activity against Neisseria gonorrhoeae compared to alkyl-substituted analogs .
  • Ethyl group at N1 : Critical for DNA gyrase inhibition; bulkier groups reduce binding affinity .

Q. Table 2: Antibacterial Activity of Derivatives

Substituent (Position 7)MIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureus
4-Pyridyl0.252.0
2,6-Dimethyl-4-pyridyl0.54.0
3-Chlorophenyl1.08.0

Advanced: How can regioselectivity challenges during alkylation be addressed?

Methodological Answer:
Regioselectivity in N- vs. O-alkylation is influenced by:

Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states .

Catalysts : Tetrabutylammonium iodide (Bu₄NI) increases reaction rates and selectivity for N-ethylation .

Temperature : Higher temperatures (>80°C) reduce byproduct formation (e.g., O-ethylated derivatives) .

Case Study : Heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with Bu₄NI yields 85% N-ethylated product vs. 15% O-ethylated byproduct .

Methodological: What analytical techniques validate purity and regiochemistry?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct shifts for N1-ethyl protons (~1.4 ppm, triplet) vs. O-ethyl protons (~4.3 ppm, quartet) .
    • ¹³C NMR : Carbonyl (C4=O) at ~175 ppm confirms keto form .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 326 for Rosoxacin) and fragmentation patterns verify structures .
  • Elemental Analysis : Confirms C, H, N, O ratios within ±0.3% theoretical values .

Advanced: What in silico strategies predict binding to bacterial DNA gyrase?

Methodological Answer:

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the quinolone core and gyrase (PDB ID: 1KZN). Key residues: Ser83 and Asp87 in E. coli .

QSAR Models : Correlate substituent electronegativity with inhibitory activity (e.g., fluoro groups increase logP and membrane permeability) .

MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Recommendation : Combine docking with free-energy perturbation (FEP) to quantify substituent effects on binding affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。